2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a sulfur-containing bridge. Key structural elements include:
- A 1,3,4-thiadiazole ring, known for its electron-deficient nature and role in enhancing bioactivity.
- A thiazol-2-ylamino group attached to a ketone, contributing to hydrogen-bonding interactions.
- A methyl-substituted benzamide group, which may influence pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-9-4-2-3-5-10(9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-6-7-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOHYDVLAZSCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Thiadiazole Ring: The 1,3,4-thiadiazole ring is often synthesized by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and thiadiazole rings are then linked through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the desired linkage.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiadiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide, thiazole, and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Thiadiazole derivatives, including the compound , have shown significant antimicrobial activity against a variety of pathogens. Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects at concentrations as low as 100 μg/mL .
Anticancer Activity
Research has highlighted the potential anticancer properties of thiadiazole derivatives. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this benzamide have been evaluated for their ability to inhibit cell proliferation in human chronic myelogenous leukemia cells, with some derivatives showing high to moderate anticancer activity .
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are critical in treating mood disorders. The compound has been investigated for its inhibitory effects on MAO isoforms. In vitro studies using fluorometric methods revealed that certain thiadiazole derivatives could effectively inhibit MAO activity, suggesting their potential use in the treatment of depression and anxiety disorders .
Agricultural Applications
Pesticidal Activity
Thiadiazole compounds have been explored for their pesticidal properties. Research indicates that these compounds can act as effective insecticides and acaricides against agricultural pests such as Spodoptera litura and Tetranychus urticae. The efficacy of these compounds suggests they could be developed into eco-friendly alternatives to conventional pesticides .
Herbicidal Effects
Some studies indicate that thiadiazole derivatives may also possess herbicidal properties, which could be beneficial in managing weed populations in agricultural settings. The mechanism often involves disrupting metabolic pathways in target plants, leading to their death while being less harmful to crops .
Material Science
Polymer Chemistry
The unique structural properties of thiadiazole derivatives allow them to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of materials. This application is particularly relevant in developing advanced materials for electronics and coatings .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and thiadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with DNA or RNA synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature. Key differences lie in substituents on the benzamide ring, thiadiazole/thiazole modifications, and linker regions.
Key Research Findings
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., nitro) on the benzamide enhance antifungal activity but may reduce solubility. Bulkier substituents (e.g., cyclohexylamino) improve binding to fungal ergosterol biosynthesis enzymes . Heteroaromatic linkers (e.g., thiophene) increase anticancer potency by promoting DNA intercalation or kinase inhibition .
- Pharmacokinetic Considerations: Methyl groups (as in the target compound) may improve metabolic stability compared to nitro or cyano substituents, though this requires validation via ADME studies .
Biological Activity
The compound 2-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C23H19N5O2S3
- Molecular Weight : 493.62 g/mol
- CAS Number : 361372-71-6
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety, which this compound incorporates, exhibit significant antimicrobial properties. For instance:
- A study highlighted the antimicrobial efficacy of various 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds with a similar structure demonstrated minimum inhibitory concentrations (MIC) ranging from to , outperforming standard antibiotics like itraconazole .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 32.6 | Staphylococcus aureus |
| 2 | 47.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of compounds containing the thiadiazole scaffold has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- In vitro studies reported IC50 values ranging from to against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Cell Line | IC50 (μg/mL) | Activity Description |
|---|---|---|
| MCF-7 | 0.28 | High inhibition |
| HCT116 | 3.29 | Moderate inhibition |
| H460 | 10 | Low to moderate inhibition |
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving mitochondrial dysfunction and DNA fragmentation .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- Antimicrobial Study : A comparative study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had lower MIC values than traditional antibiotics.
- Cytotoxicity Assessment : A cytotoxicity study on human lung carcinoma cells revealed that specific derivatives induced significant cell death at low concentrations, suggesting their potential as anticancer agents .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., thiazole NH at δ 10–12 ppm, thiadiazole protons at δ 8–9 ppm) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~430–450 [M+H]⁺) .
- HPLC/UPLC : Assesses purity (>95% for biological assays) .
How can reaction conditions be optimized to improve the yield of the thioether coupling step?
Advanced Research Question
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
- Base Selection : Strong bases (e.g., NaH) improve deprotonation efficiency but may cause side reactions; milder bases (e.g., Et₃N) are preferred for sensitive intermediates .
- Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) accelerates thioether formation in biphasic systems .
- Kinetic Monitoring : TLC or in-situ IR tracks reaction progress to avoid over-alkylation .
What computational methods are used to predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase domains (e.g., EGFR) or DNA topoisomerases. Substituent effects (e.g., methyl vs. trifluoromethyl) on binding affinity are analyzed .
- QSAR Modeling : Correlates electronic descriptors (HOMO/LUMO energies) with antimicrobial IC₅₀ values to guide structural modifications .
- MD Simulations : Evaluates stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
How do electron-withdrawing substituents on the benzamide moiety influence bioactivity?
Advanced Research Question
- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
- Experimental Data : Derivatives with -CF₃ show 2–3× higher inhibition against Staphylococcus aureus (MIC = 8 µg/mL) compared to methyl-substituted analogs .
- Contradictions : Some studies report reduced solubility for -CF₃ analogs, complicating in vivo translation .
What in vitro assays are recommended for evaluating anticancer potential?
Advanced Research Question
- Cytotoxicity Screening : MTT assay against HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ < 10 µM considered potent) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic populations .
- Target Validation : Western blotting for caspase-3 cleavage or PARP inhibition confirms mechanism .
How can conflicting solubility data from different studies be resolved?
Advanced Research Question
- Methodological Adjustments : Use standardized solvents (e.g., DMSO stock solutions < 0.1% v/v in PBS) to avoid precipitation .
- Co-solvency Approaches : Additives like cyclodextrins or PEG-400 enhance aqueous solubility .
- Controlled pH : Adjust to physiological pH (7.4) to mimic in vivo conditions .
What strategies mitigate toxicity in preclinical development?
Advanced Research Question
- Prodrug Design : Mask polar groups (e.g., esterification of -COOH) to improve bioavailability .
- Structural Simplification : Remove metabolically labile moieties (e.g., thioether to sulfone) while retaining activity .
- Toxicogenomics : RNA-seq identifies off-target pathways (e.g., hepatotoxicity markers like ALT/AST elevation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
